Cas no 81117-90-0 (2(3H)-Benzoxazolone, 7-nitro-)

2(3H)-Benzoxazolone, 7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Benzoxazolone, 7-nitro-
- 7-NITRO-3H-BENZOOXAZOL-2-ONE
- AKOS006310377
- SKYBXCYGTUEWBK-UHFFFAOYSA-N
- F70559
- 81117-90-0
- 7-Nitrobenzo[d]oxazol-2(3H)-one
- 7-nitro-2-benzoxazolidinone
- SCHEMBL2149156
- 7-NITRO-3H-1,3-BENZOXAZOL-2-ONE
- MFCD09955135
- 7-nitro-2-benzoxazolinone
-
- Inchi: InChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10)
- InChI Key: SKYBXCYGTUEWBK-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2
Computed Properties
- Exact Mass: 180.01710661g/mol
- Monoisotopic Mass: 180.01710661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2Ų
- XLogP3: 1
2(3H)-Benzoxazolone, 7-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081001945-250mg |
2-Hydroxy-7-nitrobenzo[d]oxazole |
81117-90-0 | 98% | 250mg |
$5388.32 | 2023-09-01 | |
Alichem | A081001945-1g |
2-Hydroxy-7-nitrobenzo[d]oxazole |
81117-90-0 | 98% | 1g |
$13100.01 | 2023-09-01 | |
abcr | AB572862-500mg |
7-Nitro-3H-benzooxazol-2-one, 95%; . |
81117-90-0 | 95% | 500mg |
€651.60 | 2024-08-02 | |
Alichem | A081001945-500mg |
2-Hydroxy-7-nitrobenzo[d]oxazole |
81117-90-0 | 98% | 500mg |
$7692.26 | 2023-09-01 |
2(3H)-Benzoxazolone, 7-nitro- Related Literature
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
3. Back matter
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on 2(3H)-Benzoxazolone, 7-nitro-
Recent Advances in the Study of 2(3H)-Benzoxazolone, 7-nitro- (CAS: 81117-90-0) in Chemical Biology and Pharmaceutical Research
The compound 2(3H)-Benzoxazolone, 7-nitro- (CAS: 81117-90-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by a benzoxazolone core with a nitro substituent at the 7-position, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a pharmacophore in designing novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, inflammation, and cancer.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2(3H)-Benzoxazolone, 7-nitro- as a key intermediate in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that derivatives of this compound exhibited high affinity for GABA-A receptors, suggesting potential applications in treating anxiety and epilepsy. The study utilized molecular docking simulations and in vitro binding assays to validate the interactions between the benzoxazolone derivatives and the receptor binding sites.
In the field of anti-inflammatory drug development, a recent patent application (WO2023051234) disclosed novel 2(3H)-Benzoxazolone, 7-nitro- derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The inventors reported that these compounds showed superior gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with IC50 values in the nanomolar range. This discovery opens new avenues for developing safer anti-inflammatory medications with reduced side effects.
Oncology research has also benefited from studies involving 2(3H)-Benzoxazolone, 7-nitro-. A 2024 publication in Bioorganic & Medicinal Chemistry Letters described the compound's utility as a precursor for synthesizing small molecule inhibitors of histone deacetylases (HDACs). The researchers found that certain benzoxazolone derivatives exhibited potent antiproliferative activity against various cancer cell lines, including breast and colon cancer, while showing minimal toxicity to normal cells. These findings highlight the compound's potential as a lead structure for developing novel anticancer agents.
The synthetic chemistry of 2(3H)-Benzoxazolone, 7-nitro- has seen significant advancements as well. Recent work published in Organic Process Research & Development (2023) presented an improved, scalable synthesis route for this compound with higher yields and reduced environmental impact. The new methodology employs greener solvents and catalytic conditions, addressing the growing demand for sustainable pharmaceutical manufacturing processes.
Analytical characterization of 2(3H)-Benzoxazolone, 7-nitro- has been enhanced through modern techniques. A 2024 study applied advanced NMR spectroscopy and X-ray crystallography to elucidate the compound's solid-state structure and solution behavior, providing crucial insights for formulation development. These structural analyses revealed interesting intermolecular interactions that could influence the compound's physicochemical properties and bioavailability.
Looking forward, researchers are exploring the potential of 2(3H)-Benzoxazolone, 7-nitro- in emerging areas such as targeted protein degradation and photopharmacology. Preliminary results suggest that the nitro group's redox properties could be exploited for developing light-activated prodrugs, while the benzoxazolone core shows promise as a warhead in proteolysis-targeting chimera (PROTAC) design. These innovative applications demonstrate the compound's continuing relevance in cutting-edge pharmaceutical research.
81117-90-0 (2(3H)-Benzoxazolone, 7-nitro-) Related Products
- 29278-09-9(Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate)
- 1884502-13-9(5-Bromo-1H-pyrazolo4,3-bpyridine-3-carboxylic Acid)
- 2117887-29-1(3-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propanenitrile)
- 1355174-73-0((6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine)
- 1565400-57-8(1,3-dimethyl 2-(1-methyl-1H-pyrazol-3-yl)methylpropanedioate)
- 141430-57-1(4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride)
- 1423031-64-4(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride)
- 1804847-24-2(Methyl 2-hydroxy-6-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate)
- 309290-28-6(2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole)
- 2138037-10-0([(5-{5-[2-(2-Methoxyethoxy)ethyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea)
